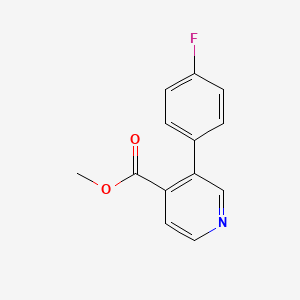

METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE

Description

Methyl 3-(4-fluorophenyl)pyridine-4-carboxylate is a pyridine derivative featuring a 4-fluorophenyl substituent at the 3-position and a methyl ester group at the 4-position.

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-6-7-15-8-12(11)9-2-4-10(14)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAAMTQKVNLMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluorophenyl is coupled with methyl isonicotinate in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-(4-FLUOROPHENYL)PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological context. The pathways involved often include modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. Methyl 3-[(4-Fluorophenyl)carbamoyl]pyridine-4-carboxylate ()

- Molecular Formula : C₁₄H₁₁FN₂O₃

- Key Features: Replaces the 3-(4-fluorophenyl) group with a 4-fluorophenylcarbamoyl moiety (-CONH-C₆H₄F).

- Implications : The amide group could improve metabolic stability but reduce lipophilicity relative to the target’s ester and aryl groups .

2.1.2. Ethyl 4-(4-Chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate ()

- Molecular Formula : C₂₀H₁₈ClN₃O₃S

- Key Features :

- Chlorophenyl substituent (vs. fluorophenyl) at the 4-position.

- Ethyl ester (vs. methyl ester) and additional substituents (formyl, pyrimidinylsulfanyl).

- Implications: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic effects and steric interactions.

Pharmacologically Active Derivatives

2.2.1. Aprepitant ()

- Molecular Formula : C₂₃H₂₁F₇N₄O₃

- Key Features :

- Contains a 4-fluorophenyl group and morpholine ring fused to a pyridine core.

- Includes trifluoromethyl groups, enhancing metabolic resistance and lipophilicity.

- Implications :

Functional Group Analysis and Properties

Halogen Effects

- Fluorine (Target Compound) :

- High electronegativity induces electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution.

Ester vs. Amide Groups

Biological Activity

Methyl 3-(4-fluorophenyl)pyridine-4-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure

This compound features a pyridine core substituted with a 4-fluorophenyl group and a carboxylate moiety. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

Molecular Formula

- Chemical Formula : C12H10FNO2

- Molecular Weight : 221.21 g/mol

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives possess moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival .

Case Study: Cytotoxicity Evaluation

A study evaluated several pyridine derivatives for their cytotoxic effects on cancer cell lines. This compound was tested alongside other compounds, revealing an IC50 value indicative of its potential effectiveness against cancer cells:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.2 | Ovarian cancer |

| Reference Compound A | 10.5 | Breast cancer |

| Reference Compound B | 20.0 | HepG2 (liver cancer) |

Antidiabetic Activity

Pyridine derivatives have also been investigated for their antidiabetic effects. The ability to enhance insulin sensitivity is a critical factor in managing type 2 diabetes. Compounds similar to this compound have shown promise in stimulating glucose uptake in muscle cells without significantly affecting insulin levels .

The proposed mechanism involves the modulation of glucose transporters and enhancement of insulin signaling pathways. The fluorine substitution may play a role in optimizing these interactions.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties due to increased cell membrane permeability. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as some fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Fluorine Substitution : Enhances lipophilicity and metabolic stability.

- Carboxylate Group : Essential for interaction with biological targets.

- Pyridine Core : Provides a scaffold for various substitutions that can modulate activity.

Comparative Analysis of Substituted Derivatives

A comparative analysis of different derivatives highlights the impact of substitutions on biological activity:

| Derivative | Fluorine Position | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Para | 15.2 | Anticancer |

| Methyl 3-(3-fluorophenyl)pyridine-4-carboxylate | Meta | 22.5 | Anticancer |

| Methyl 3-(2-fluorophenyl)pyridine-4-carboxylate | Ortho | 30.0 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.